SKI-I

Beschreibung

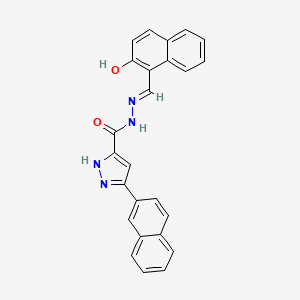

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h1-15,30H,(H,27,28)(H,29,31)/b26-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXCTLAKMCIWCF-CVKSISIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Janus Face of a Proto-Oncogene: A Technical Guide to the Dual Role of SKI in Tumorigenesis

Published: October 30, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Sloan-Kettering Institute (SKI) protein, a proto-oncogene first identified in the context of viral transformation, presents a complex and often contradictory role in the landscape of human cancer. While its overexpression is widely documented as an oncogenic driver that promotes cell proliferation and survival, emerging evidence also points to a context-dependent tumor-suppressive function, particularly in preventing metastasis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning SKI's dual functions, offers detailed protocols for key experimental analyses, and presents quantitative data and signaling pathway visualizations to equip researchers with a comprehensive understanding of this multifaceted protein. Understanding the delicate balance of SKI's opposing roles is critical for the development of targeted and effective cancer therapies.

The Oncogenic Role of SKI: A Pro-Proliferative Powerhouse

The most well-characterized function of SKI is its role as an oncoprotein. Elevated levels of SKI are observed in a variety of malignancies, including melanoma, pancreatic cancer, and esophageal squamous cell carcinoma, where it primarily acts by antagonizing critical tumor-suppressive signaling pathways.

Mechanism I: Antagonism of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) pathway is a fundamental regulator of cell growth, differentiation, and apoptosis.[1] In normal and early-stage cancer cells, TGF-β acts as a potent tumor suppressor by inducing cell cycle arrest and promoting apoptosis. SKI potently counteracts this effect.

Upon TGF-β ligand binding, receptor-regulated Smads (Smad2/3) are phosphorylated, form a complex with the common mediator Smad4, and translocate to the nucleus.[2][3] This Smad complex then acts as a transcription factor to activate target genes, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A), leading to growth arrest.

SKI disrupts this pathway through direct physical interaction with the Smad complex.[2][4] By binding to Smad2, Smad3, and Smad4, SKI prevents the recruitment of transcriptional co-activators (e.g., p300/CBP) and instead recruits a transcriptional co-repressor complex containing histone deacetylases (HDACs).[5] This action represses the transcription of TGF-β target genes, effectively abrogating the tumor-suppressive signal and allowing for unchecked cell proliferation.[4][6]

Mechanism II: Activation of Wnt/β-catenin Signaling

In human melanoma, SKI has been shown to stimulate cell growth by activating the Wnt/β-catenin signaling pathway.[7][8][9] SKI was identified as a binding partner for the LIM-only protein FHL2. FHL2 binds to β-catenin and can modulate its transcriptional activity.[7] The SKI-FHL2 interaction enhances the activation of β-catenin-regulated gene promoters, leading to increased expression of targets like MITF and Nr-CAM, which are associated with melanoma cell survival, growth, and motility.[7][10] This demonstrates that SKI's oncogenic potential extends beyond TGF-β inhibition to the positive regulation of other pro-tumorigenic pathways.

Quantitative Evidence for Oncogenic Role

The pro-tumorigenic effects of SKI have been quantified in various experimental models. Inhibition of SKI has been shown to restore TGF-β sensitivity and reduce tumor growth.

| Cancer Type | Experimental System | SKI Manipulation | Key Quantitative Finding(s) | Reference(s) |

| Pancreatic Cancer | Panc-1 cells | siRNA knockdown | 2.5-fold increase in TGF-β transcriptional activity. | [6] |

| Pancreatic Cancer | Nude mice xenograft | siRNA expression vector | 5-fold decrease in tumor volume at 10 weeks. | [6] |

| Pancreatic Cancer | PaTu8988t & Panc-1 cells | siRNA knockdown | Significant increase in NK cell-mediated killing efficacy. | [5] |

| Melanoma | Poorly clonogenic cell line | Stable overexpression | Dramatic increase in clonogenicity and colony size. | [7][9] |

The Tumor-Suppressive Role of SKI: A Metastasis Inhibitor

Contrary to its well-established oncogenic function, several studies have revealed a paradoxical, tumor-suppressive role for SKI, primarily in the context of metastasis. This duality is most prominently documented in pancreatic cancer.

Mechanism: Proliferation vs. Metastasis Trade-off

In pancreatic cancer cell lines, while high levels of SKI promote tumor growth (its oncogenic role), the downregulation of SKI has a surprising effect: it enhances cell invasiveness and promotes lung metastasis in vivo.[11][12] This suggests a functional trade-off where SKI supports primary tumor proliferation but simultaneously suppresses the cellular changes required for metastasis.

The proposed mechanism involves the now-unrestrained TGF-β pathway. Downregulating SKI restores TGF-β signaling, which, in the context of advanced cancer, can paradoxically promote epithelial-mesenchymal transition (EMT), a key process for invasion and metastasis.[11][12] Therefore, in late-stage tumors that have co-opted the TGF-β pathway for malignant progression, SKI's baseline function of repressing this pathway inadvertently acts as a metastasis suppressor.

Quantitative Evidence for Tumor-Suppressive Role

Studies specifically investigating the effects of SKI downregulation in pancreatic cancer provide quantitative support for its metastasis-suppressive function.

| Cancer Type | Experimental System | SKI Manipulation | Key Quantitative Finding(s) | Reference(s) |

| Pancreatic Cancer | SW1990 & BxPC3 cells | Lentivirus-mediated RNAi | Increased cell migration and invasion in vitro. | [11][12] |

| Pancreatic Cancer | Orthotopic mouse model | Lentivirus-mediated RNAi | Promoted lung metastasis in vivo. | [11][12] |

| Pancreatic Cancer | 71 patient specimens | Immunohistochemistry | High SKI expression correlated with decreased patient survival time (P = 0.0024). | [11][12] |

Note: The correlation with decreased survival reflects SKI's dominant pro-proliferative role in the primary tumor, even as it suppresses metastasis.

Key Experimental Methodologies

Investigating the dual functions of SKI requires precise molecular biology techniques to probe protein-protein interactions and transcriptional regulation. Below are detailed, representative protocols for essential experiments.

Experimental Workflow: Co-Immunoprecipitation

The following diagram outlines a typical workflow for confirming the interaction between SKI and Smad proteins.

Protocol: Co-Immunoprecipitation (Co-IP) of SKI and Smad3

Objective: To determine if SKI physically interacts with Smad3 within a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmids: pCMV-HA-SKI, pCMV-FLAG-Smad3

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

Anti-FLAG M2 affinity gel (or anti-FLAG antibody and Protein A/G agarose beads)

-

Anti-HA antibody, Anti-FLAG antibody

-

Wash Buffer: Lysis buffer with lower detergent (e.g., 0.1% Triton X-100)

-

Elution Buffer: 1x SDS-PAGE loading buffer or 3x FLAG peptide solution.

-

Standard Western Blotting reagents.

Procedure:

-

Transfection: Co-transfect HEK293T cells with pCMV-HA-SKI and pCMV-FLAG-Smad3 plasmids. Culture for 24-48 hours to allow for protein expression.

-

Cell Lysis: Wash cells with ice-cold PBS. Add 1 mL of ice-cold Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube. Reserve a small aliquot (20-50 µL) as the "Input" control.

-

Immunoprecipitation: Add 1-2 µg of anti-FLAG antibody to the clarified lysate. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Complex Capture: Add 20-30 µL of equilibrated Protein A/G agarose bead slurry to the lysate-antibody mixture. Incubate for another 1-2 hours or overnight at 4°C with rotation.

-

Washing: Pellet the beads by gentle centrifugation (1,000 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

-

Elution: Resuspend the beads in 30-50 µL of 1x SDS-PAGE loading buffer. Boil the sample at 95-100°C for 5-10 minutes to elute and denature the proteins.

-

Western Blot Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample. Perform Western blotting and probe the membrane with anti-HA antibody (to detect co-precipitated SKI) and anti-FLAG antibody (to confirm precipitation of Smad3).

Protocol: Dual-Luciferase Reporter Assay

Objective: To quantify the effect of SKI on TGF-β/Smad-mediated transcriptional activity.

Materials:

-

TGF-β responsive cells (e.g., Panc-1, HaCaT)

-

SBE4-Luc reporter plasmid (contains multimerized Smad Binding Elements driving Firefly luciferase)

-

pRL-TK plasmid (constitutively expresses Renilla luciferase for normalization)

-

SKI expression plasmid or SKI siRNA

-

Recombinant Human TGF-β1

-

Dual-Luciferase Reporter Assay System (e.g., from Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate to be 70-80% confluent at the time of transfection.

-

Transfection: Co-transfect cells in each well with the SBE4-Luc reporter, the pRL-TK normalization vector, and either the SKI expression plasmid or a control vector (or SKI siRNA vs. control siRNA).

-

Incubation & Treatment: Allow cells to recover for 24 hours post-transfection. Then, starve the cells in low-serum media for 4-6 hours. Treat the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) or vehicle control for 18-24 hours.

-

Cell Lysis: Wash cells with PBS and lyse them using the Passive Lysis Buffer provided in the assay kit.

-

Luminometry: Transfer 20 µL of cell lysate to a luminometer plate.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity (experimental reporter).

-

Immediately after, add 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity (normalization control).

-

Data Analysis: For each sample, calculate the ratio of Firefly to Renilla luminescence. Normalize the results of treated samples to the vehicle-treated control to determine the fold-change in transcriptional activity.

Conclusion and Implications for Drug Development

The SKI protein exemplifies the complexity of cancer biology, acting as both a driver of proliferation and a suppressor of metastasis depending on the cellular and tumor microenvironment context. Its primary oncogenic mechanism involves the direct repression of the tumor-suppressive TGF-β/Smad pathway. However, the finding that SKI loss can unleash the pro-metastatic potential of TGF-β in advanced cancers presents a significant challenge for therapeutic intervention.

This dual role has critical implications for drug development:

-

Targeted Inhibition: Developing direct inhibitors of the SKI protein could be a viable strategy to treat early-stage tumors or those where the TGF-β pathway remains predominantly tumor-suppressive. Such inhibitors would restore growth control and potentially re-sensitize tumors to endogenous anti-proliferative signals.

-

Context is Key: For advanced or metastatic cancers (like pancreatic cancer), inhibiting SKI alone could be detrimental, potentially accelerating metastasis. A more effective strategy might involve a combination therapy: a SKI inhibitor to control primary tumor growth paired with a TGF-β pathway inhibitor (e.g., a TβRI kinase inhibitor) to block the resulting pro-metastatic signaling.

-

Biomarker Development: Future research should focus on identifying biomarkers that can predict whether SKI is acting primarily as an oncogene or a metastasis suppressor in a given patient's tumor. This could involve analyzing the mutation status of TGF-β pathway components or the expression profile of TGF-β target genes associated with EMT.

A nuanced understanding of SKI's context-dependent functions, aided by the experimental approaches outlined in this guide, is essential to unlock its therapeutic potential and avoid unintended consequences in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Ski acts as a co-repressor with Smad2 and Smad3 to regulate the response to type β transforming growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The Ski oncoprotein interacts with the Smad proteins to repress TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ski Promotes Tumor Growth Through Abrogation of Transforming Growth Factor-β Signaling in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SKI activates Wnt/beta-catenin signaling in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Dual role of Ski in pancreatic cancer cells: tumor-promoting versus metastasis-suppressive function - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Influence of the SKI Oncoprotein on the TGF-β Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Its dysregulation is implicated in a variety of diseases, most notably cancer and fibrosis. The SKI oncoprotein is a potent negative regulator of the TGF-β pathway. It functions primarily by interacting with the core intracellular signaling molecules of the pathway, the Smad proteins, thereby repressing the transcription of TGF-β target genes.[3][4][5] This guide provides a comprehensive overview of the molecular mechanisms by which the SKI oncoprotein modulates TGF-β signaling, supported by experimental evidence and methodologies.

The TGF-β Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI).[6][7] The activated TβRI subsequently phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[6][7] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[1][6]

Mechanism of SKI-Mediated Inhibition of TGF-β Signaling

The SKI oncoprotein exerts its inhibitory effect on the TGF-β pathway primarily through direct interaction with the Smad protein complex in the nucleus.[3][5]

3.1 Direct Interaction with Smad Proteins: SKI has been shown to physically associate with both R-Smads (Smad2 and Smad3) and the Co-Smad (Smad4).[4][5] This interaction prevents the Smad complex from effectively binding to the promoter regions of TGF-β target genes.[4]

3.2 Recruitment of Transcriptional Co-repressors: Upon binding to the Smad complex, SKI acts as a scaffold to recruit a host of transcriptional co-repressors. These include nuclear receptor co-repressor (NCoR), mSin3A, and histone deacetylases (HDACs).[8] This recruitment leads to chromatin condensation and repression of gene transcription.

3.3 Disruption of Smad-Coactivator Binding: The binding of SKI to the Smad complex can also sterically hinder the recruitment of transcriptional co-activators, such as p300/CBP, which are necessary for histone acetylation and transcriptional activation.

Quantitative Data on SKI's Effect on TGF-β Signaling

While specific IC50 values are not applicable to the inhibitory action of the SKI oncoprotein, the effects of SKI expression levels on TGF-β signaling have been quantified in various studies. The following table summarizes these effects based on published findings.

| Parameter | Experimental System | Effect of SKI Overexpression | Reference |

| TGF-β-induced Transcriptional Activation | Hep3B cells with p3TP-lux reporter | Dose-dependent decrease in luciferase activity. | [3] |

| TGF-β-mediated Growth Inhibition | Rat prostate epithelial cells (DP-153) | Abolished TGF-β-mediated growth inhibition. | [5] |

| Smad3/Smad4-mediated Transcription | Hep3B cells with p3TP-lux reporter | Markedly inhibited transcriptional activation. | [3] |

| Expression of TGF-β target genes (e.g., PAI-1) | Various cell lines | Repressed TGF-β-induced expression. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of SKI in TGF-β signaling.

5.1 Co-immunoprecipitation (Co-IP) for SKI-Smad Interaction

-

Objective: To demonstrate the physical interaction between SKI and Smad proteins.

-

Protocol:

-

Culture cells (e.g., HEK293T) and transfect with expression vectors for tagged versions of SKI (e.g., FLAG-SKI) and Smad proteins (e.g., HA-Smad3).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the other tagged protein (e.g., anti-HA antibody).

-

5.2 Luciferase Reporter Assay for Transcriptional Activity

-

Objective: To quantify the effect of SKI on TGF-β-induced transcriptional activation.

-

Protocol:

-

Seed cells (e.g., Hep3B) in 24-well plates.

-

Co-transfect the cells with a TGF-β-responsive luciferase reporter plasmid (e.g., p3TP-lux), an expression vector for SKI (or an empty vector control), and a Renilla luciferase plasmid (for normalization).

-

After 24 hours, treat the cells with a known concentration of TGF-β1 (e.g., 100 pM) or vehicle control.

-

After an appropriate incubation period (e.g., 16-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

5.3 Western Blotting for Smad Phosphorylation

-

Objective: To assess the effect of SKI on the phosphorylation of Smad2/3 in response to TGF-β.

-

Protocol:

-

Culture cells with varying levels of SKI expression (e.g., via overexpression or siRNA-mediated knockdown).

-

Treat the cells with TGF-β1 for a short period (e.g., 30-60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated Smad2 or Smad3.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody for total Smad2/3 and a loading control (e.g., β-actin or GAPDH) for normalization.

-

Conclusion

The SKI oncoprotein is a critical negative regulator of the TGF-β signaling pathway. Its ability to directly interact with and repress the transcriptional activity of the Smad protein complex places it as a key modulator of cellular responses to TGF-β. Understanding the intricate mechanisms of SKI's function provides valuable insights for researchers in the fields of oncology and fibrosis, and may inform the development of novel therapeutic strategies that target the TGF-β signaling network. While the role of a specific "SKI-I compound" remains to be elucidated in the context of TGF-β signaling, the study of the SKI oncoprotein continues to be a fruitful area of research.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. The Ski oncoprotein interacts with the Smad proteins to repress TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Reactome | SKI/SKIL binds SMAD complex, suppressing TGF-beta signaling [reactome.org]

The Discovery and Synthesis of SKI-I: A Sphingosine Kinase 1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The sphingolipid signaling pathway plays a critical role in a multitude of cellular processes, including proliferation, survival, and apoptosis. A key enzyme in this pathway, Sphingosine Kinase 1 (SK1), catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a potent signaling lipid. Dysregulation of the SK1/S1P axis has been implicated in the pathogenesis of various diseases, most notably cancer, where it promotes tumorigenesis, progression, and therapeutic resistance. This has established SK1 as a compelling target for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SKI-I (Sphingosine Kinase Inhibitor I), a foundational small molecule inhibitor of SK1.

Discovery of this compound

This compound was first reported by French et al. in a 2003 publication in Cancer Research. The study aimed to identify and evaluate inhibitors of human sphingosine kinase. This compound, with the chemical name N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide, emerged from these efforts as a potent and selective inhibitor of human sphingosine kinase.

Synthesis of this compound

While the seminal paper by French et al. focuses on the biological evaluation of this compound, a detailed, step-by-step synthesis protocol is crucial for its further investigation and development. Based on the chemical structure, a plausible synthetic route involves a condensation reaction.

Hypothesized Synthesis Protocol:

A likely synthetic route for this compound involves the condensation of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide with 2-hydroxy-1-naphthaldehyde.

-

Step 1: Synthesis of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. This intermediate can be prepared from commercially available starting materials through a series of standard organic chemistry reactions, likely involving the formation of a pyrazole ring followed by conversion of a carboxylic acid or ester to a hydrazide.

-

Step 2: Condensation Reaction. Equimolar amounts of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide and 2-hydroxy-1-naphthaldehyde are dissolved in a suitable solvent, such as methanol or ethanol. The mixture is then refluxed for a period to facilitate the condensation reaction, leading to the formation of the Schiff base, this compound.

-

Step 3: Purification. The resulting solid product can be purified by recrystallization from an appropriate solvent to yield pure this compound.

Biological Activity and Data Presentation

This compound has been demonstrated to be a potent inhibitor of sphingosine kinase and exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines.

| Parameter | Value | Reference |

| IC50 (GST-hSK1) | 1.2 µM | [1] |

| IC50 (hERK2) | 11 µM | [1] |

| Effect on SK Activity | 99% inhibition at 5 µg/mL | [1] |

| Apoptosis Induction | Induces apoptosis in T24 cells at 10 µM (24h) | [1] |

Table 1: Quantitative Biological Data for this compound

Further studies have explored the efficacy of this compound in various cancer models. For instance, inhibition of SK1 by SK1-I has been shown to suppress LN229 and U373 glioblastoma cell lines by initiating apoptosis and reducing tumor vascularization.[2]

Experimental Protocols

Sphingosine Kinase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds against SK1, based on methods described in the literature.

Materials:

-

Recombinant human Sphingosine Kinase 1 (SK1)

-

Sphingosine (substrate)

-

[γ-³²P]ATP or a non-radioactive ATP detection system

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.25 mM EDTA, 1 mM DTT, 10% glycerol)

-

This compound or other test compounds

-

Phosphatidylserine/Triton X-100 mixed micelles

-

Thin Layer Chromatography (TLC) plates or other separation method

-

Phosphorimager or appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing assay buffer, phosphatidylserine/Triton X-100 mixed micelles, and recombinant SK1 enzyme.

-

Add varying concentrations of this compound (or control vehicle) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1N HCl).

-

Extract the lipids using a chloroform/methanol mixture.

-

Separate the radiolabeled sphingosine-1-phosphate from unreacted [γ-³²P]ATP using Thin Layer Chromatography (TLC).

-

Visualize and quantify the amount of [³²P]S1P formed using a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines a common method to assess apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., T24 bladder cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) based on Annexin V and PI fluorescence.

Signaling Pathways and Visualizations

This compound exerts its effects by inhibiting the production of S1P, thereby altering the balance of sphingolipids within the cell and impacting downstream signaling pathways that control cell survival and proliferation.

Caption: SK1 Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant early development in the quest for potent and selective inhibitors of sphingosine kinase 1. Its discovery has paved the way for the development of a new class of potential therapeutic agents for cancer and other diseases driven by aberrant SK1/S1P signaling. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to further explore the therapeutic potential of targeting this critical enzyme. Future work will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound-based compounds to translate the promise of SK1 inhibition into clinical reality.

References

SKI Protein as a Therapeutic Target in Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The SKI proto-oncoprotein, a negative regulator of the TGF-β signaling pathway, has emerged as a critical player in the progression of malignant melanoma. Upregulated in a manner that correlates with disease advancement, SKI orchestrates a switch in cellular signaling, promoting proliferation, survival, and invasion while subverting tumor-suppressing mechanisms. This technical guide provides an in-depth overview of the role of SKI in melanoma, its associated signaling pathways, and its potential as a therapeutic target. It includes a compilation of quantitative data from key studies, detailed experimental protocols for investigating SKI's function, and visualizations of the core signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

The Role of SKI Protein in Melanoma Progression

The SKI protein is significantly upregulated in human melanoma, and its expression levels are correlated with the progression of the disease.[1][2][3] In preinvasive melanomas, SKI is predominantly found in the nucleus. However, in invasive and metastatic melanomas, its localization shifts to both the nucleus and the cytoplasm.[4] This altered expression and localization are crucial for its oncogenic functions in melanoma.

Dysregulation of TGF-β Signaling

A primary mechanism through which SKI promotes melanoma is by antagonizing the tumor-suppressive arm of the Transforming Growth Factor-beta (TGF-β) pathway.[1] SKI directly interacts with Smad2 and Smad3, key mediators of TGF-β signaling, and represses their transcriptional activity.[1] This inhibition of the TGF-β tumor suppressor pathway allows melanoma cells to escape growth inhibition and apoptosis.

Furthermore, SKI facilitates a functional switch in TGF-β signaling from tumor suppression to oncogenesis. It promotes the phosphorylation of the Smad3 linker region, a modification associated with the pro-oncogenic activities of TGF-β.[1] This switch is pivotal in SKI's ability to drive melanoma progression.

Key downstream effects of SKI-mediated TGF-β dysregulation include:

-

Prevention of c-MYC Downregulation: SKI prevents the TGF-β-mediated downregulation of the oncoprotein c-MYC, thereby sustaining proliferative signals.[1]

-

Repression of p21Waf-1: SKI blocks the expression of the cyclin-dependent kinase inhibitor p21Waf-1, a critical cell cycle regulator.[1]

Activation of Wnt/β-catenin Signaling

In addition to its role in the TGF-β pathway, SKI also activates the Wnt/β-catenin signaling cascade, another critical pathway in melanoma development. SKI interacts with the Four and a Half LIM domains protein 2 (FHL2), which in turn binds to β-catenin.[5][6] This interaction enhances the transcriptional activity of β-catenin, leading to the upregulation of key target genes involved in melanoma cell survival, growth, and motility, such as:

-

Microphthalmia-associated transcription factor (MITF): A master regulator of melanocyte development and a key survival factor in melanoma.[6]

-

Nr-CAM: A neural cell adhesion molecule associated with melanoma progression and invasion.[4]

Quantitative Data on SKI in Melanoma

The following tables summarize key quantitative findings from studies investigating the role of SKI in melanoma.

Table 1: Effect of SKI Knockdown on In Vivo Tumor Growth

| Cell Line | Treatment | Mean Tumor Volume (mm³) | Time Point | Finding | Reference |

| UCD-Mel-N | Control (EV) | ~400 | 27 days | Control cells formed tumors with 100% efficiency. | [1] |

| UCD-Mel-N | RNAi-SKI | Minute, apoptotic tumors | 27 days | SKI knockdown dramatically impaired melanoma xenograft growth in vivo. | [1] |

Table 2: Effect of SKI Knockdown on Anchorage-Independent Growth

| Cell Line | Treatment | Colony Formation | Finding | Reference |

| UCD-Mel-N | Control | High | Control cells exhibit robust anchorage-independent growth. | [1] |

| UCD-Mel-N | RNAi-SKI | Significantly reduced | Downregulation of SKI restores anchorage-dependent growth. | [1] |

Signaling Pathways and Experimental Workflows

SKI-Mediated Dysregulation of TGF-β Signaling

References

- 1. SKI knockdown inhibits human melanoma tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SKI knockdown inhibits human melanoma tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The SKI Complex: A Pivotal Host Factor in Viral Replication and a Target for Broad-Spectrum Antivirals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Superkiller (SKI) complex, a highly conserved cellular machinery primarily involved in 3'-to-5' messenger RNA degradation, has emerged as a critical host factor that is manipulated by a wide range of viruses to facilitate their replication. This technical guide provides a comprehensive overview of the SKI complex's function in virology, detailing its molecular interactions, its role in the innate immune response, and its potential as a target for broad-spectrum antiviral therapeutics. We present quantitative data on the effects of SKI complex modulation on viral replication, detailed experimental protocols for studying these interactions, and visual representations of the key pathways and experimental workflows. This document is intended to be a valuable resource for researchers in virology, immunology, and drug development, providing the foundational knowledge and practical methodologies to investigate the intricate interplay between the SKI complex and viral pathogens.

The SKI Complex: Core Function and Components

The SKI complex is a key component of the cytoplasmic RNA decay machinery. Its primary function is to unwind structured RNA molecules, making them accessible for degradation by the exosome, a multi-protein complex with 3'-to-5' exoribonuclease activity.[1] The core mammalian SKI complex is a heterotetramer composed of three main proteins:

-

SKIV2L (Ski2-like RNA helicase): The enzymatic core of the complex, SKIV2L, is an ATP-dependent RNA helicase that unwinds RNA substrates.[2]

-

TTC37 (Tetratricopeptide repeat protein 37): A large scaffolding protein that facilitates the interaction between SKIV2L and the exosome.

-

WDR61 (WD repeat-containing protein 61): A protein that stabilizes the complex and is crucial for its function.

In yeast, a fourth component, Ski7, links the SKI complex to the exosome. The mammalian homolog of Ski7 is not well-defined.[3]

The Pro-Viral Role of the SKI Complex in Viral Replication

Contrary to its role in degrading cellular RNAs, the SKI complex has been identified as a pro-viral factor for a variety of viruses, including influenza A virus (IAV), coronaviruses (MERS-CoV, SARS-CoV, SARS-CoV-2), and filoviruses (Ebola, Marburg).[3][4][5] Viruses appear to hijack this cellular machinery to enhance the stability and translation of their own RNA.

Several viral proteins have been shown to interact directly with the SKI complex. For instance, the NS1 protein of IAV and the ORF4a protein of MERS-CoV have been demonstrated to have a genetic and physical interaction with the SKI complex.[3][6] This interaction is thought to prevent the degradation of viral RNA, thereby promoting viral protein synthesis and replication. Disruption of the SKI complex, either through siRNA-mediated knockdown of its components or through small molecule inhibitors, leads to a significant reduction in viral replication.[3][5] The mechanism of this antiviral activity is primarily through the inhibition of viral RNA production.[7]

Quantitative Data on SKI Complex Inhibition and Viral Replication

The following tables summarize the quantitative effects of targeting the SKI complex on the replication of various viruses, as reported in peer-reviewed literature.

Table 1: Effect of siRNA-mediated knockdown of SKI complex components on Influenza A Virus (IAV) and MERS-CoV replication.

| Target Gene | Virus | Cell Line | MOI | Time Post-Infection (h) | Reduction in Viral Titer (log10 PFU/mL) | Reference |

| SKIV2L | IAV | A549 | 0.01 | 24 | ~1.5 - 2.0 | [3] |

| TTC37 | IAV | A549 | 0.01 | 24 | ~1.0 - 1.5 | [3] |

| WDR61 | IAV | A549 | 0.01 | 24 | ~1.0 - 1.5 | [3] |

| SKIV2L | MERS-CoV | Huh7 | 0.1 | 24 | ~1.0 - 1.5 | [3] |

| TTC37 | MERS-CoV | Huh7 | 0.1 | 24 | ~0.5 - 1.0 | [3] |

| WDR61 | MERS-CoV | Huh7 | 0.1 | 24 | ~0.5 - 1.0 | [3] |

Table 2: Antiviral activity of a small molecule inhibitor of the SKI complex (UMB18) against various viruses.

| Virus | Cell Line | EC50 (µM) | Reference |

| Influenza A Virus (IAV) | A549 | ~5 | [8] |

| MERS-CoV | Huh7 | ~2.5 | [8] |

| SARS-CoV-2 | Vero E6 | ~1.25 | [8] |

| Ebola Virus | Vero E6 | ~10 | [6] |

| Marburg Virus | Vero E6 | ~10 | [6] |

The SKI Complex in Innate Immunity

The SKI complex also plays a role in the innate immune response to viral infections, particularly in the regulation of the RIG-I-like receptor (RLR) signaling pathway. RIG-I is a key cytosolic pattern recognition receptor that detects viral RNA and initiates an antiviral response, leading to the production of type I interferons (IFNs).[9] The SKI complex component SKIV2L has been shown to modulate RIG-I activity.[3] This suggests a dual role for the SKI complex: while it can be co-opted by viruses to promote their replication, it is also involved in the host's antiviral defense system. The precise mechanisms by which the SKI complex balances these pro-viral and anti-viral functions are an active area of research.

Visualizing the Molecular Interactions and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving the SKI complex during viral infection.

Caption: Interaction of the SKI complex with viral components and the RIG-I signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to study the function of the SKI complex in viral replication.

Caption: General workflow for siRNA-mediated knockdown to study the SKI complex's role in viral replication.

Caption: General workflow for co-immunoprecipitation to investigate viral protein-SKI complex interactions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the SKI complex and viral replication.

siRNA-Mediated Knockdown of SKI Complex Components

Objective: To assess the impact of depleting individual SKI complex proteins on viral replication.

Materials:

-

Cell lines (e.g., A549 for IAV, Huh7 for MERS-CoV)

-

siRNAs targeting SKIV2L, TTC37, WDR61, and a non-targeting control (e.g., from Dharmacon or Qiagen)

-

Lipofectamine RNAiMAX Transfection Reagent (Thermo Fisher Scientific)

-

Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)

-

Complete growth medium

-

Virus stock of interest

-

96-well or 24-well tissue culture plates

Protocol:

-

Cell Seeding: Seed cells in tissue culture plates to be 70-80% confluent at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For a 96-well plate, dilute 0.5 µL of 10 µM siRNA in 24.5 µL of Opti-MEM.

-

In a separate tube, dilute 0.5 µL of Lipofectamine RNAiMAX in 24.5 µL of Opti-MEM.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 5 minutes at room temperature.

-

-

Transfection: Add 50 µL of the siRNA-lipid complex to each well containing cells in 150 µL of complete growth medium.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for protein knockdown.

-

Viral Infection:

-

Remove the transfection medium and wash the cells once with phosphate-buffered saline (PBS).

-

Infect the cells with the virus at the desired multiplicity of infection (MOI) in a small volume of serum-free medium for 1 hour at 37°C.

-

Remove the inoculum and replace it with fresh complete growth medium.

-

-

Incubation Post-Infection: Incubate the infected cells for 24-48 hours.

-

Analysis:

-

Viral Titer: Harvest the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

-

Viral RNA Levels: Lyse the cells and extract total RNA. Quantify viral RNA levels using reverse transcription-quantitative PCR (RT-qPCR) with primers specific to a viral gene.

-

Knockdown Efficiency: To confirm knockdown, lyse a parallel set of uninfected transfected cells and perform Western blotting or RT-qPCR for the targeted SKI complex components.

-

Co-Immunoprecipitation (Co-IP) of Viral and SKI Complex Proteins

Objective: To determine if a specific viral protein physically interacts with a component of the SKI complex within cells.[1][10]

Materials:

-

HEK293T cells (or other easily transfectable cell line)

-

Expression plasmids for FLAG-tagged viral protein of interest and HA-tagged SKI complex component (e.g., SKIV2L, TTC37, or WDR61).[11]

-

Transfection reagent (e.g., Lipofectamine 3000, Thermo Fisher Scientific)

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Anti-FLAG M2 affinity gel (Sigma-Aldrich)

-

3X FLAG peptide (for elution)

-

Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies: anti-FLAG and anti-HA

-

Secondary antibodies conjugated to HRP

Protocol:

-

Transfection: Co-transfect HEK293T cells with the plasmids encoding the FLAG-tagged viral protein and the HA-tagged SKI component. Include single-plasmid transfections as controls.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold Co-IP lysis buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution: Elute the bound proteins by incubating the beads with 3X FLAG peptide in wash buffer for 30 minutes at 4°C.

-

Western Blot Analysis:

-

Separate the eluted proteins and input lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-FLAG and anti-HA primary antibodies, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. A positive interaction is indicated by the presence of the HA-tagged SKI component in the anti-FLAG immunoprecipitate.

-

Northern Blot Analysis for Viral RNA

Objective: To directly visualize and quantify the levels of specific viral RNA species in cells with or without SKI complex knockdown.[4][12][13]

Materials:

-

Total RNA extracted from infected cells (from siRNA experiment)

-

Formaldehyde-agarose gel electrophoresis system

-

MOPS running buffer

-

RNA loading dye (containing formamide, formaldehyde, and bromophenol blue)

-

Nylon membrane (e.g., Hybond-N+, GE Healthcare)

-

UV crosslinker

-

Hybridization oven and tubes

-

Prehybridization and hybridization buffer (e.g., PerfectHyb Plus, Sigma-Aldrich)

-

Radioactively or non-radioactively labeled DNA or RNA probe specific to the viral RNA of interest

-

Wash buffers of varying stringency (e.g., containing SSC and SDS)

-

Phosphorimager or X-ray film for detection

Protocol:

-

RNA Electrophoresis:

-

Denature 10-20 µg of total RNA per sample in RNA loading dye at 65°C for 15 minutes.

-

Separate the RNA on a 1.2% formaldehyde-agarose gel in 1X MOPS buffer.

-

-

RNA Transfer: Transfer the RNA from the gel to a nylon membrane overnight by capillary action using 20X SSC.

-

Crosslinking: UV-crosslink the RNA to the membrane.

-

Probe Labeling: Prepare a labeled probe specific to the viral RNA.

-

Hybridization:

-

Prehybridize the membrane in hybridization buffer for at least 1 hour at 68°C.

-

Add the denatured labeled probe to the hybridization buffer and incubate overnight at 68°C.

-

-

Washing: Wash the membrane with low and high stringency wash buffers to remove unbound probe.

-

Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the bands corresponding to the viral RNA. The intensity of the bands can be quantified using densitometry software.

Luciferase Reporter Assay for Viral RNA Translation

Objective: To assess the effect of the SKI complex on the translation of a viral RNA.[2][14][15]

Materials:

-

Luciferase reporter plasmid containing a viral internal ribosome entry site (IRES) or 5' UTR upstream of the luciferase gene.

-

Control Renilla luciferase plasmid (for normalization).

-

Cell line of interest.

-

siRNAs against SKI complex components.

-

Dual-Luciferase Reporter Assay System (Promega).

-

Luminometer.

Protocol:

-

siRNA Knockdown: Perform siRNA-mediated knockdown of SKI complex components as described in Protocol 5.1.

-

Co-transfection: 24 hours post-siRNA transfection, co-transfect the cells with the viral luciferase reporter plasmid and the Renilla control plasmid.

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay:

-

Add the Luciferase Assay Reagent II to the cell lysate and measure the firefly luciferase activity in a luminometer.

-

Add the Stop & Glo Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in cells with SKI complex knockdown to the control knockdown to determine the effect on viral RNA translation.

Conclusion and Future Directions

The SKI complex represents a fascinating example of a host cellular factor that is intricately involved in the replication of a diverse range of viruses. Its pro-viral activities make it a compelling target for the development of broad-spectrum antiviral drugs. The methodologies outlined in this guide provide a robust framework for researchers to further dissect the molecular mechanisms underlying the SKI complex's role in viral infection and to evaluate the efficacy of novel antiviral strategies targeting this essential host-virus interface. Future research should focus on elucidating the precise structural basis of viral protein-SKI complex interactions, understanding the interplay between the SKI complex's pro-viral and antiviral functions in the context of the innate immune response, and advancing the development of potent and specific small molecule inhibitors of the SKI complex for therapeutic use.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. The SKI complex is a broad-spectrum, host-directed antiviral drug target for coronaviruses, influenza, and filoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA Isolation and Northern Blot Analysis [bio-protocol.org]

- 5. contagionlive.com [contagionlive.com]

- 6. gladstone.org [gladstone.org]

- 7. youtube.com [youtube.com]

- 8. The mammalian SKI complex is a broad-spectrum antiviral drug target that upregulates cellular cholesterol to inhibit viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RIG-I-like receptor regulation in virus infection and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. google.com [google.com]

- 12. Detection of viral microRNAs by Northern blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

The Dual Nature of Ski: A Technical Guide to its Oncogenic and Tumor-Suppressive Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sloan-Kettering Institute (Ski) protein presents a fascinating duality in cancer biology, acting as both an oncoprotein and a tumor suppressor. This paradoxical nature is largely dictated by cellular context and the intricate network of signaling pathways it modulates. Historically identified as a potent oncogene, Ski's primary mechanism of action involves the negative regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical tumor-suppressive cascade. By inhibiting TGF-β-mediated growth arrest and apoptosis, elevated Ski expression can drive tumorigenesis. However, emerging evidence also points to a tumor-suppressive function for Ski, particularly in the context of metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the dual roles of Ski, presents quantitative data on its expression and function, details key experimental protocols for its study, and visualizes the complex signaling and logical relationships involved.

The Oncogenic Role of Ski: Antagonizing TGF-β Signaling

The most well-characterized function of Ski is its role as a negative regulator of the TGF-β signaling pathway.[1][2] TGF-β is a pleiotropic cytokine that typically acts as a tumor suppressor by inducing cell cycle arrest, differentiation, and apoptosis.[1] The signaling cascade is mediated by the Smad family of transcription factors. Upon TGF-β ligand binding to its receptor, receptor-activated Smads (R-Smads), such as Smad2 and Smad3, are phosphorylated and form a complex with the common mediator Smad, Smad4. This complex then translocates to the nucleus to regulate the transcription of target genes.

Ski exerts its oncogenic effects by directly interacting with the Smad complex, thereby repressing TGF-β-mediated transcriptional activation.[3][4] This interaction prevents the recruitment of transcriptional co-activators and can also recruit histone deacetylases (HDACs) to the promoter of TGF-β target genes, leading to transcriptional repression.[5] By abrogating the cytostatic effects of TGF-β, overexpression of Ski allows for unchecked cell proliferation and contributes to oncogenic transformation.[6]

Visualization of Ski-Mediated Inhibition of TGF-β Signaling

Caption: Ski inhibits TGF-β signaling by binding to the Smad complex in the nucleus.

The Tumor-Suppressive Role of Ski: Inhibiting Metastasis

Paradoxically, Ski has also been shown to possess tumor-suppressive functions, primarily by inhibiting epithelial-mesenchymal transition (EMT) and subsequent cell invasion and metastasis.[7] EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is characterized by increased motility and invasiveness.[7] In non-small cell lung cancer (NSCLC), for example, reduced Ski expression is associated with metastasis.[8] Mechanistically, Ski can repress Smad-dependent signaling that promotes EMT.[7] This suggests that in certain contexts, maintaining Ski expression could be beneficial in preventing tumor progression.

Visualization of the Dual Roles of Ski

Caption: The dual oncogenic and tumor-suppressive roles of the Ski protein.

Quantitative Data on Ski Expression and Function

The expression level of Ski and its functional impact vary across different cancer types. The following tables summarize key quantitative findings from the literature.

Table 1: Ski Protein Expression in Human Cancers

| Cancer Type | Method | Percentage of Cases with High Ski Expression | Reference |

| Pancreatic Cancer | Immunohistochemistry | 91% | [9] |

| Pancreatic Cancer | Immunoblot | 67% | [9] |

| Prostate Cancer | Western Blot | Highly expressed in all cancer cell lines tested (LNCaP, DU145, PC3, PC3M) | [10] |

| Non-Small Cell Lung Cancer (Metastatic) | RT-qPCR | Significantly lower in metastatic vs. non-metastatic tissues | [8] |

Table 2: Functional Effects of Ski Modulation in Cancer Cells

| Cell Line | Experimental Condition | Effect | Quantitative Measurement | Reference |

| Panc-1 (Pancreatic) | Ski siRNA | Increased TGF-β transcriptional activity | 2.5-fold increase | [9] |

| Panc-1 (Pancreatic) | Ski siRNA | Decreased cell growth | 2-fold decrease at 72 hours | [9] |

| PC3 (Prostate) | Ski siRNA | Increased Smad3 phosphorylation | 1.4-fold increase | [10] |

| Nude Mice with Panc-1 xenografts | Ski siRNA expression vector | Decreased tumor growth | 5-fold decrease | [9] |

Other Signaling Interactions

Beyond the TGF-β pathway, Ski interacts with other key cellular regulators, further highlighting its complex role in cancer.

-

Retinoblastoma (Rb) Protein: Ski can interact with the retinoblastoma tumor suppressor protein (pRb) and inhibit its transcriptional repression activity, thereby promoting cell cycle progression.[3][11]

-

Wnt/β-catenin Signaling: In human melanoma, Ski has been shown to activate the Wnt/β-catenin signaling pathway by interacting with FHL2, a protein that binds to β-catenin. This activation leads to the expression of genes associated with melanoma cell survival and growth.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Ski's function. Below are protocols for key experiments.

Co-Immunoprecipitation (Co-IP) for Ski-Smad Interaction

This protocol is designed to demonstrate the physical interaction between Ski and Smad proteins in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody against Ski or Smad (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Antibodies against Ski and Smad (for Western blotting)

Procedure:

-

Lyse cells expressing Ski and Smad proteins with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three to five times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both Ski and the interacting Smad protein.

Chromatin Immunoprecipitation (ChIP) for Ski Occupancy on Target Gene Promoters

This protocol determines if Ski is bound to the promoter regions of specific TGF-β target genes.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Antibody against Ski

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol for DNA purification

-

PCR primers for the target gene promoter

Procedure:

-

Cross-link protein-DNA complexes in live cells with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear DNA to fragments of 200-1000 bp.

-

Immunoprecipitate the Ski-DNA complexes using an anti-Ski antibody and protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the complexes and reverse the cross-links by heating with Proteinase K.

-

Purify the DNA.

-

Analyze the purified DNA by PCR or qPCR using primers specific for the promoter of the TGF-β target gene.

Transwell Invasion Assay to Assess Ski's Role in Metastasis

This assay measures the invasive capacity of cancer cells following modulation of Ski expression.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other basement membrane extract

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Crystal violet stain

Procedure:

-

Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Seed cells (with modulated Ski expression) in serum-free medium into the upper chamber of the insert.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 16-48 hours, allowing invasive cells to migrate through the Matrigel and the porous membrane.

-

Remove non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

Visualization of a Co-Immunoprecipitation Workflow

Caption: A simplified workflow for a co-immunoprecipitation experiment.

Conclusion and Future Directions

The Ski protein is a critical regulator of cellular signaling with a complex and context-dependent role in cancer. Its ability to function as both an oncoprotein and a tumor suppressor makes it a challenging but potentially rewarding therapeutic target. The oncogenic activity of Ski, primarily through the inhibition of the tumor-suppressive TGF-β pathway, is well-established. Conversely, its role in suppressing metastasis highlights the intricate balance of its functions.

Future research should focus on further elucidating the molecular switches that determine whether Ski promotes or suppresses tumorigenesis. Understanding the post-translational modifications of Ski and the specific cellular environments that dictate its function will be crucial. For drug development professionals, targeting the Ski-Smad interaction or the downstream effects of Ski's oncogenic activities could represent a viable therapeutic strategy in cancers where Ski is overexpressed and drives proliferation. Conversely, strategies to stabilize or enhance Ski expression in contexts where it suppresses metastasis may also hold therapeutic promise. The detailed understanding of Ski's dual nature, facilitated by the experimental approaches outlined in this guide, will be paramount to the development of effective and targeted cancer therapies.

References

- 1. Expression of SKI in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. SKI protein - Wikipedia [en.wikipedia.org]

- 3. The RB/E2F pathway and regulation of RNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Ski oncoprotein interacts with the Smad proteins to repress TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ski Promotes Tumor Growth Through Abrogation of Transforming Growth Factor-β Signaling in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 7. ski-prevents-tgf-induced-emt-and-cell-invasion-by-repressing-smad-dependent-signaling-in-non-small-cell-lung-cancer - Ask this paper | Bohrium [bohrium.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Skip interacts with the retinoblastoma tumor suppressor and inhibits its transcriptional repression activity - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SKI-I on SMAD Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the SKI-like (SKIL or SnoN) and SKI proto-oncoproteins and the SMAD family of signal transducers. It details the mechanism by which SKI proteins inhibit the TGF-β signaling pathway through their interaction with SMAD proteins, presents qualitative and quantitative data from key studies, outlines detailed experimental protocols for investigating these interactions, and provides visual representations of the involved pathways and experimental workflows.

Executive Summary

The proto-oncoprotein SKI and the related protein SKI-like (SnoN) are potent negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. The key mediators of the TGF-β signal transduction cascade are the SMAD proteins, which act as transcription factors for TGF-β responsive genes.

SKI proteins exert their inhibitory effect not by acting as a classical enzyme inhibitor, but by directly interacting with the SMAD protein complex. This interaction prevents the SMAD complex from activating the transcription of its target genes. SKI achieves this by binding to the MH2 domain of receptor-regulated SMADs (R-SMADs) like SMAD2 and SMAD3, as well as the common-mediator SMAD (co-SMAD), SMAD4.[1][2][3][4] This binding event leads to the recruitment of transcriptional co-repressors, such as the Nuclear Co-Repressor (N-CoR) and histone deacetylases (HDACs), to the SMAD complex, ultimately leading to transcriptional repression.[1][5]

The overexpression of SKI has been observed in several types of cancer, where it contributes to oncogenesis by rendering cells insensitive to the growth-inhibitory signals of TGF-β.[6] Understanding the intricacies of the SKI-SMAD interaction is therefore crucial for the development of novel therapeutic strategies aimed at restoring TGF-β sensitivity in cancer cells.

Quantitative Data on SKI-Mediated Inhibition of SMAD Function

The inhibitory effect of SKI on SMAD-mediated transcription has been demonstrated in numerous studies. While precise inhibition constants (IC50) for a specific "SKI-I inhibitor" are not applicable in this context, the dose-dependent inhibitory effect of the SKI protein itself has been quantified using reporter gene assays.

Table 1: Effect of SKI on TGF-β-Induced Transcriptional Activation

| Reporter Construct | Cell Line | SKI Concentration | Observed Effect on Luciferase Activity | Reference |

| p3TP-lux | Hep3B | Increasing amounts | Dose-dependent decrease in TGF-β-induced transactivation.[1] | Luo et al., 1999 |

| SBE2x2-tkluc | Mink Lung | Co-expression | Efficient block of TGF-β stimulated expression.[2] | Xu et al., 2000 |

| (CAGA)12MLP | Mink Lung | Co-expression | Efficient block of TGF-β stimulated expression.[2] | Xu et al., 2000 |

Table 2: Interaction Domains of SKI and SMAD Proteins

| Interacting Proteins | SKI Domain | SMAD Domain | Experimental Method | Reference |

| SKI and SMAD2 | Amino-terminal region | MH2 Domain | Yeast two-hybrid, Co-immunoprecipitation | Xu et al., 2000[2][4] |

| SKI and SMAD3 | Amino-terminal region | MH2 Domain | Yeast two-hybrid, Co-immunoprecipitation | Xu et al., 2000[2][4] |

| SKI and SMAD4 | Amino-terminal region | MH2 Domain | Co-immunoprecipitation | Luo et al., 1999[1][3] |

Signaling Pathway and Mechanism of Action

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates R-SMADs (SMAD2 and SMAD3). These phosphorylated R-SMADs then form a complex with the co-SMAD, SMAD4. This entire complex translocates to the nucleus, where it binds to Smad Binding Elements (SBEs) in the promoter regions of target genes and, in conjunction with transcriptional co-activators like CBP/p300, initiates transcription.

SKI intervenes in this pathway at the level of the nucleus. It directly binds to the SMAD complex, preventing the recruitment of co-activators and instead recruiting a co-repressor complex. This action effectively silences the transcriptional output of the TGF-β pathway.

Caption: TGF-β signaling pathway and SKI-mediated repression.

Experimental Protocols

The interaction between SKI and SMAD proteins and the resulting transcriptional repression can be investigated using several well-established molecular biology techniques.

Co-Immunoprecipitation (Co-IP) to Demonstrate In Vivo Interaction

This protocol is designed to isolate a specific protein (the "bait," e.g., a Flag-tagged SMAD protein) from a cell lysate and determine if another protein (the "prey," e.g., an HA-tagged SKI protein) is bound to it.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged proteins (e.g., pCMV-Flag-SMAD4, pCMV-HA-SKI)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-Flag M2 affinity gel (or other antibody-conjugated beads)

-

Wash buffer (e.g., TBS)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-Flag, anti-HA)

Procedure:

-

Transfection: Co-transfect HEK293T cells with expression plasmids for the tagged bait and prey proteins.

-

Cell Lysis: After 24-48 hours, wash the cells with cold PBS and lyse them in cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Immunoprecipitation: Add the anti-Flag M2 affinity gel to the cleared lysate and incubate with gentle rotation at 4°C for 2-4 hours.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil to elute the protein complexes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-Flag and anti-HA antibodies to detect the bait and co-immunoprecipitated prey proteins, respectively.

References

- 1. The Ski oncoprotein interacts with the Smad proteins to repress TGFbeta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ski acts as a co-repressor with Smad2 and Smad3 to regulate the response to type beta transforming growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Ski oncoprotein interacts with the Smad proteins to repress TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Interaction of the Ski oncoprotein with Smad3 regulates TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial studies on the structure-activity relationship of SKI-I

An In-depth Technical Guide on the Initial Structure-Activity Relationship of SKI-I

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the initial structure-activity relationship (SAR) studies for this compound, a notable inhibitor of sphingosine kinase (SK). The document summarizes key quantitative data, outlines detailed experimental methodologies for assessing inhibitor activity, and visualizes the relevant biological pathways and experimental processes.

Introduction to this compound and its Target

The sphingomyelin pathway is a critical signaling cascade that governs cell fate, balancing between apoptosis and proliferation. Within this pathway, the enzyme sphingosine kinase (SK) plays a pivotal role by catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid.[1] While sphingosine and its precursor, ceramide, are generally pro-apoptotic, S1P promotes cellular proliferation and survival.[1][2] Consequently, the inhibition of SK presents a promising therapeutic strategy for cancer and other hyperproliferative disorders.

This compound (N'-[(2-hydroxy-1-naphthyl)methylene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide) was identified as a potent, non-lipid-like, small-molecule inhibitor of human sphingosine kinase, exhibiting competitive inhibition with respect to sphingosine.[3][4] Initial studies demonstrated its efficacy in vitro; however, it proved ineffective in in vivo models, a limitation attributed primarily to its poor oral bioavailability and low solubility.[1] This prompted further research to modify the this compound scaffold, leading to the first insights into its structure-activity relationship and the development of second-generation inhibitors with improved properties.

Structure-Activity Relationship Data

Initial SAR studies focused on modifying the this compound chemotype to enhance its physicochemical properties and biological activity. A key study involved the synthesis of several analogues where the core structure was altered to improve hydrophilicity, which is hypothesized to increase bioavailability.[1] The quantitative data from these initial optimization efforts are summarized below.

| Compound ID | Structural Modification from this compound | Inhibition (%) @ 10 µM | Calculated logP |

| This compound | Parent Compound | 45.4 ± 4.2 | 6.22 |

| 4A | Naphthyl groups replaced with phenyl; linker modified | 74.0 ± 2.8 | 4.58 |

| 4G | Naphthyl groups replaced with phenyl; linker modified | 71.0 ± 1.5 | 4.41 |

| 4H | Naphthyl groups replaced with phenyl; linker modified | 62.1 ± 3.4 | 3.84 |

| 4L | Naphthyl groups replaced with phenyl; linker modified | 66.8 ± 3.1 | 4.14 |

| 4M | Naphthyl groups replaced with phenyl; linker modified | 67.9 ± 2.6 | 4.09 |

| SKI-178 | Naphthyl groups replaced with substituted phenyl rings (optimization) | Not specified | Not specified |

Data sourced from Smith et al. (2010) and subsequent optimization studies.[1][5] The inhibition values represent single-point measurements against Sphingosine Kinase 1.

The data clearly indicate that replacing the bulky, lipophilic naphthyl rings of this compound with smaller phenyl groups and modifying the linker region (as in analogues 4A, 4G, 4H, 4L, and 4M) led to a significant increase in inhibitory activity at the same concentration.[1] Furthermore, these modifications resulted in lower calculated logP values, suggesting improved hydrophilicity which may address the bioavailability issues of the parent compound.[1] This work led to the development of SKI-178, a more refined analogue from the same chemotype.[5]

Experimental Protocols

The determination of the inhibitory potential of this compound and its analogues relies on robust enzymatic assays. Several methods have been developed, ranging from traditional radiometric assays to high-throughput fluorescence and luminescence-based techniques.[6][7][8] A representative protocol for a radiometric sphingosine kinase inhibition assay is detailed below.

Protocol: In Vitro Sphingosine Kinase Radiometric Inhibition Assay

This protocol is adapted from established methods for measuring SphK1 and SphK2 activity.[9]

1. Reagents and Buffers:

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 10 mM MgCl₂, 15 mM NaF, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, and a cocktail of protease inhibitors (e.g., leupeptin, aprotinin).

-

Enzyme Source: Cleared cell lysates from baculovirus-infected Sf9 insect cells expressing recombinant human SphK1 or SphK2.

-

Substrates: D-erythro-sphingosine (typically 5-10 µM final concentration) and [γ-³²P]ATP (10 µM final concentration, specific activity ~8 Ci/mmol).

-

Test Compounds: this compound analogues dissolved in DMSO.

-

Wash Buffer: 75 mM orthophosphoric acid.

-

Quenching Solution: Acetone.

-

Reaction Plates: P81 phosphocellulose cation exchange paper or plates.

2. Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, recombinant SphK enzyme, and the desired concentration of D-erythro-sphingosine.

-

Add the test inhibitor (e.g., this compound analogue) at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the enzymatic reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 37°C for 30 minutes. The reaction is linear within this time frame.

-

Stop the reaction by placing the tubes on ice.

-